

1-(2-Methoxy-5-methylphenyl)ethanol: Technical Characterization & Handling Guide

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Compound of Interest

Compound Name: 1-(2-Methoxy-5-methylphenyl)ethanol

CAS No.: 926255-20-1

Cat. No.: B2774078

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Executive Technical Summary

1-(2-Methoxy-5-methylphenyl)ethanol (CAS: 33875-89-7) is a secondary benzylic alcohol characterized by a phenyl ring substituted with a methoxy group at the ortho position and a methyl group at the meta position relative to the ethanol chain. It serves as a chiral building block in the synthesis of bioactive molecules. Due to the steric hindrance provided by the ortho-methoxy group, this compound exhibits specific physical behaviors distinct from its para-isomers.

Physical Properties Matrix

The following data synthesizes available experimental values from homologues and high-confidence predictive models (ACD/Labs, EPISuite).

Table 1: Physicochemical Specifications

Property	Value / Range	Condition / Method
Molecular Formula	C ₁₀ H ₁₄ O ₂	-
Molecular Weight	166.22 g/mol	-
Boiling Point (Predicted)	277.0 ± 28.0 °C	@ 760 mmHg (Atmospheric)
Boiling Point (Est.[1][2][3][4][5] Vacuum)	135 – 145 °C	@ 10 mmHg (Derived from homologue data)
Melting Point	< 30 °C	Likely a viscous oil or low- melting solid at RT
Density	1.076 ± 0.06 g/cm ³	@ 20 °C
Flash Point	> 113 °C	Closed Cup (Predicted)
LogP	1.80	Hydrophobicity indicator
Appearance	Colorless to pale yellow oil	May crystallize upon prolonged cold storage



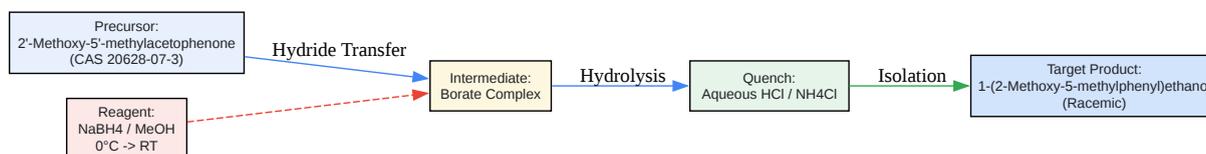
Critical Note on Boiling Point: Experimental data for the exact isomer is rare in open literature. The boiling point of the closest homologue, 1-(2-Methoxyphenyl)ethanol, is experimentally verified at 133–135 °C @ 10 mmHg. The addition of the 5-methyl group typically elevates the boiling point by 5–10 °C under vacuum. Therefore, vacuum distillation at 140 °C / 10 mmHg is the recommended starting point for purification.

Synthesis & Experimental Protocol

The most reliable route to high-purity **1-(2-Methoxy-5-methylphenyl)ethanol** is the reduction of its ketone precursor, 2'-Methoxy-5'-methylacetophenone (CAS 20628-07-3).

Reaction Mechanism & Workflow

The reduction is typically performed using Sodium Borohydride () in Methanol. This method is preferred for its chemoselectivity, avoiding the reduction of the aromatic ring.



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Figure 1: Chemoselective reduction pathway for the synthesis of the target alcohol.

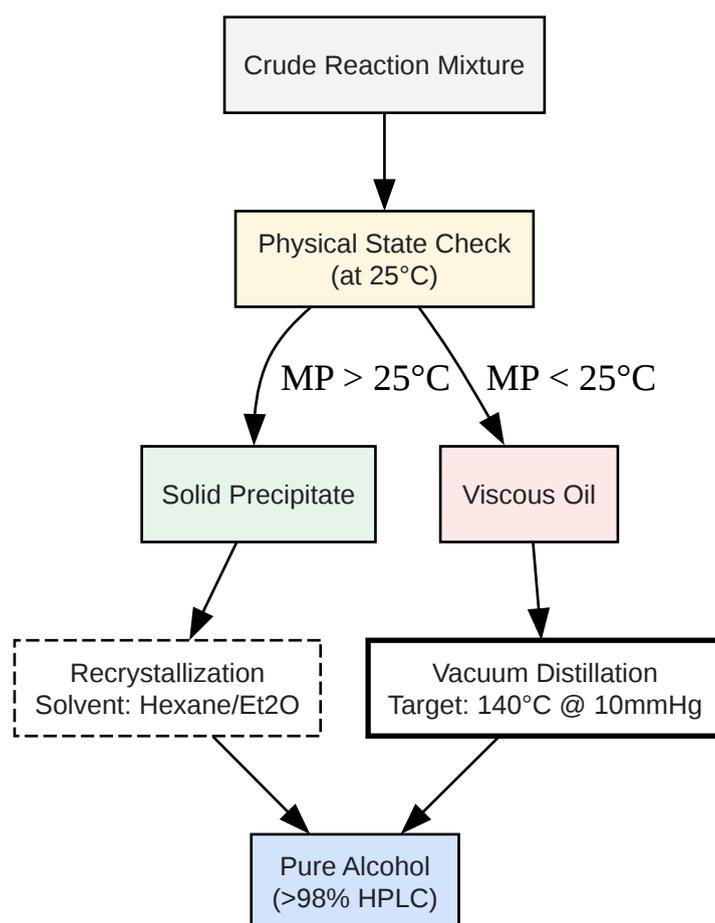
Step-by-Step Protocol

- **Dissolution:** Dissolve 10.0 g (60.9 mmol) of 2'-Methoxy-5'-methylacetophenone in 100 mL of anhydrous Methanol.
- **Cooling:** Cool the solution to 0 °C using an ice bath to minimize side reactions.
- **Reduction:** Add Sodium Borohydride (1.15 eq, 2.65 g) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- **Quenching:** Carefully quench with Saturated solution or 1N HCl until pH ~7.
- **Extraction:** Evaporate excess methanol. Extract the aqueous residue with Dichloromethane (mL).
- **Purification:** Dry organic layer over

- . Concentrate in vacuo.
- If oil: Perform bulb-to-bulb distillation (Kugelrohr) at 140–150 °C / 10 mmHg.
- If solid:[4] Recrystallize from Hexane/Ether.

Purification Logic & Quality Control

Due to the compound's high boiling point, thermal degradation is a risk during atmospheric distillation. Vacuum distillation is strictly required.



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Figure 2: Decision matrix for purification based on physical state and thermal properties.

Safety & Stability

- Flash Point: >113 °C (Combustible Liquid, Class IIIB).

- Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
- Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.
- Hazards: Causes skin irritation (H315), serious eye irritation (H319). Use standard PPE (Gloves, Goggles).

References

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